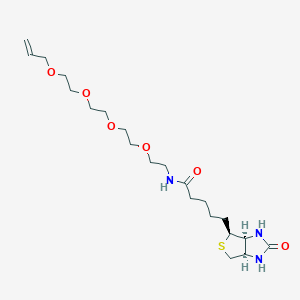
Biotin-PEG4-allyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotin-PEG4-allyl is a compound that combines biotin, a water-soluble B-complex vitamin, with a polyethylene glycol (PEG) spacer and an allyl group. This compound is often used in bioconjugation and click chemistry applications due to its ability to form stable linkages with other molecules. The PEG spacer provides flexibility and reduces steric hindrance, making it an ideal linker for various biochemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Biotin-PEG4-allyl can be synthesized through a series of chemical reactions involving the conjugation of biotin with a PEG spacer and an allyl group. The process typically involves the following steps:
- Activation of biotin with a suitable activating agent such as N-hydroxysuccinimide (NHS).
- Conjugation of the activated biotin with a PEG spacer.
- Introduction of the allyl group through a suitable chemical reaction, such as an allylation reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis platforms and high-throughput reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Biotin-PEG4-allyl undergoes various chemical reactions, including:
Click Chemistry Reactions: The alkyne group in this compound reacts with azides via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages.
Substitution Reactions: The allyl group can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Copper Catalysts: Used in click chemistry reactions to facilitate the formation of triazole linkages.
Nucleophiles: Used in substitution reactions to replace the allyl group.
Major Products Formed:
Triazole Linkages: Formed through click chemistry reactions.
Substituted Products: Formed through substitution reactions involving the allyl group.
Wissenschaftliche Forschungsanwendungen
Biotin-PEG4-allyl has a wide range of applications in scientific research, including:
Wirkmechanismus
Biotin-PEG4-allyl exerts its effects through the following mechanisms:
Biotin-Streptavidin Interaction: The biotin moiety binds with high affinity to streptavidin, enabling the detection and purification of biotinylated molecules.
Click Chemistry: The alkyne group reacts with azides to form stable triazole linkages, facilitating the conjugation of this compound with other molecules.
Vergleich Mit ähnlichen Verbindungen
Biotin-PEG4-alkyne: Similar to Biotin-PEG4-allyl but with an alkyne group instead of an allyl group.
Biotin-PEG4-azide: Contains an azide group, used in click chemistry reactions with alkynes.
Uniqueness: this compound is unique due to its allyl group, which provides additional reactivity compared to other biotin-PEG compounds. This makes it versatile for various chemical modifications and bioconjugation applications .
Eigenschaften
Molekularformel |
C21H37N3O6S |
|---|---|
Molekulargewicht |
459.6 g/mol |
IUPAC-Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C21H37N3O6S/c1-2-8-27-10-12-29-14-15-30-13-11-28-9-7-22-19(25)6-4-3-5-18-20-17(16-31-18)23-21(26)24-20/h2,17-18,20H,1,3-16H2,(H,22,25)(H2,23,24,26)/t17-,18-,20-/m0/s1 |
InChI-Schlüssel |
JDYVHCPBZJKHOR-BJLQDIEVSA-N |
Isomerische SMILES |
C=CCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
Kanonische SMILES |
C=CCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


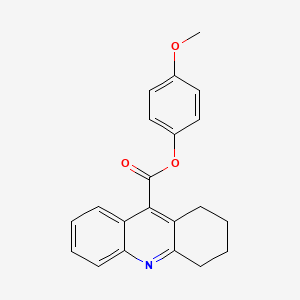
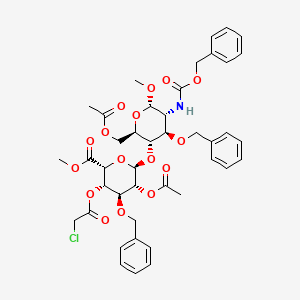
![methyl 4-[(1S,2R,3aS,8bS)-2-hydroxy-1-(hydroxymethyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b][1]benzofuran-5-yl]butanoate](/img/structure/B11829197.png)
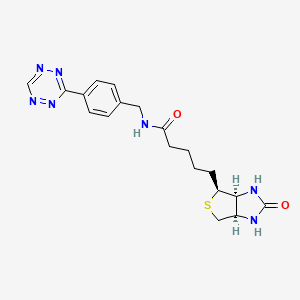
![ethyl (2E)-3-{5-phenyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B11829201.png)
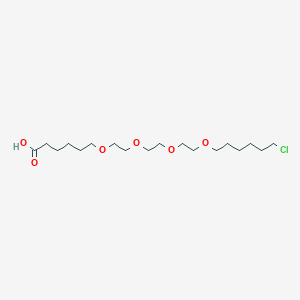
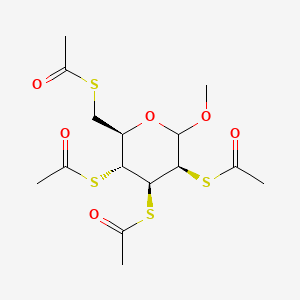

![1-(((cyclohexyloxy)carbonyl)oxy)ethyl (E)-2-bromo-3-((ethoxy(((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate](/img/structure/B11829216.png)
![(2S,3S)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B11829220.png)
![2,3,4,5,6-pentafluorophenyl (2S)-3-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(4-methylphenyl)diphenylmethyl]amino)propanoate](/img/structure/B11829226.png)
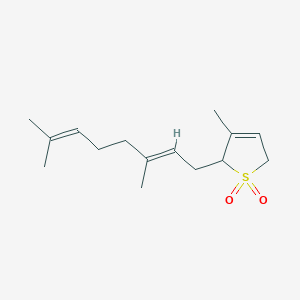
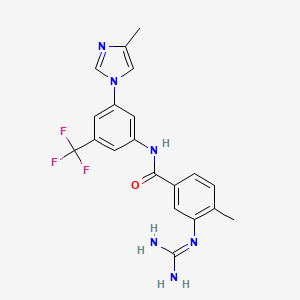
![All(a1-3)AllNAc(a1-3)Gal(b1-4)[6-deoxy-L-All(a1-3)]aldehydo-L-Tal](/img/structure/B11829232.png)
